

# Application Notes and Protocols for CEP-28122 in ALK-Positive Neuroblastoma Cells

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## Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764593

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## Introduction

Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, is characterized by significant clinical and genetic heterogeneity. A subset of high-risk neuroblastomas harbors activating mutations or amplification of the Anaplastic Lymphoma Kinase (ALK) gene, rendering it a key therapeutic target. **CEP-28122** is a potent and selective, orally active small-molecule inhibitor of ALK. Preclinical studies have demonstrated its efficacy in inducing growth inhibition and anti-tumor activity in ALK-positive neuroblastoma cells by targeting the ALK tyrosine kinase domain and subsequently inhibiting downstream signaling pathways crucial for cell proliferation and survival.<sup>[1][2]</sup> These application notes provide a comprehensive overview of **CEP-28122**'s effects on ALK-positive neuroblastoma cells and detailed protocols for its use in in vitro and in vivo research settings.

## Mechanism of Action

**CEP-28122** is an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. In neuroblastoma cells with ALK gene alterations (mutations or amplification), the ALK receptor is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell growth, proliferation, and survival. **CEP-28122** binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of ALK signaling leads to the inhibition of key downstream pathways,

including the PI3K/AKT and RAS/MAPK pathways, ultimately resulting in decreased cell viability and tumor growth in ALK-dependent neuroblastoma cells.[\[1\]](#)

## Data Presentation

### In Vitro Efficacy of CEP-28122

The following tables summarize the quantitative data on the effects of **CEP-28122** on various ALK-positive neuroblastoma cell lines.

Table 1: Potency of **CEP-28122**

Parameter	Value	Reference
Enzymatic IC50	1.9 nM, 3 nM	<a href="#">[1]</a>
Cellular IC50	30 nM	<a href="#">[1]</a>

Table 2: Growth Inhibition of **CEP-28122** in ALK-Positive Neuroblastoma Cell Lines

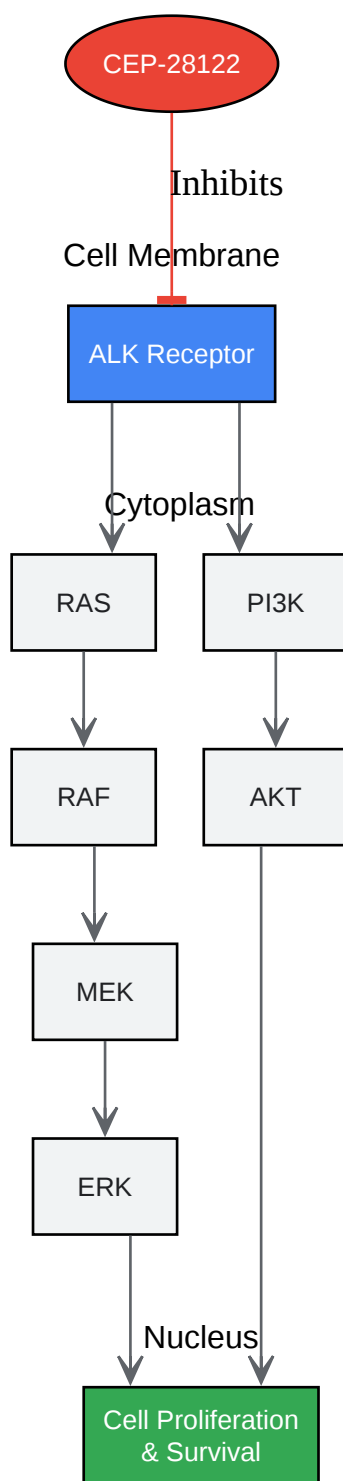
Cell Line	ALK Status	Growth Inhibition Effect	Reference
NB-1	Gene-amplified WT ALK	Significant growth inhibition	<a href="#">[1]</a>
SH-SY5Y	F1174L mutation	Significant growth inhibition	<a href="#">[1]</a>
NB-1643	R1275Q mutation	Significant growth inhibition	<a href="#">[1]</a>
NB-1691	ALK-negative	No significant effect	<a href="#">[1]</a>

### In Vivo Efficacy of CEP-28122 in Neuroblastoma Xenograft Model

Table 3: Anti-Tumor Activity of **CEP-28122** in NB-1 Xenografts

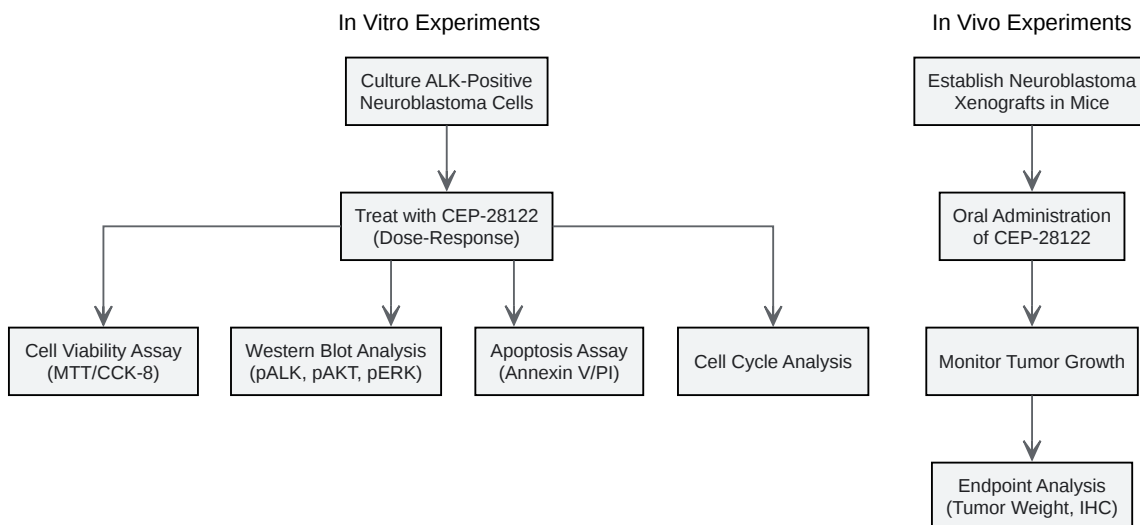
Treatment Group	Dosage	Tumor Growth Inhibition	Reference
CEP-28122	30 mg/kg	75%	<a href="#">[1]</a>
CEP-28122	55 mg/kg	90%	<a href="#">[1]</a>

## Signaling Pathways and Experimental Workflows



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Figure 1. **CEP-28122** inhibits the ALK signaling pathway.



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## References

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